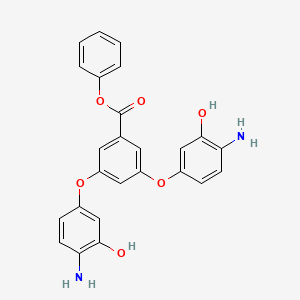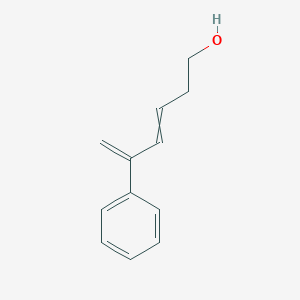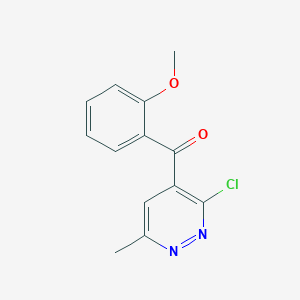
(3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone is a chemical compound known for its unique structure and properties It is composed of a pyridazine ring substituted with a chlorine atom and a methyl group, along with a methoxyphenyl group attached to a methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone typically involves the reaction of 3-chloro-6-methylpyridazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Substituted pyridazine derivatives.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
(3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-6-methylpyridazin-4-yl)(2-hydroxyphenyl)methanone
- (3-Chloro-6-methylpyridazin-4-yl)(2-ethoxyphenyl)methanone
- (3-Chloro-6-methylpyridazin-4-yl)(2-methylphenyl)methanone
Uniqueness
(3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions. This structural feature can affect its chemical properties, such as solubility and stability, as well as its biological activity.
Propriétés
Numéro CAS |
832712-10-4 |
|---|---|
Formule moléculaire |
C13H11ClN2O2 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
(3-chloro-6-methylpyridazin-4-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-7-10(13(14)16-15-8)12(17)9-5-3-4-6-11(9)18-2/h3-7H,1-2H3 |
Clé InChI |
HFZAEDCXJUVGRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=N1)Cl)C(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


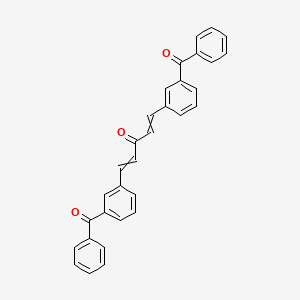
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
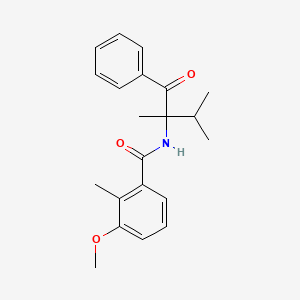
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)

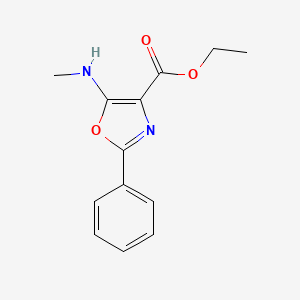

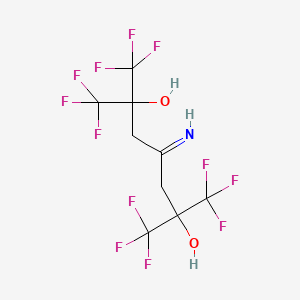
![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
